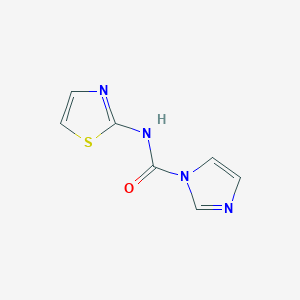

n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide

Vue d'ensemble

Description

N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is a heterocyclic compound that combines the structural features of thiazole and imidazole rings These rings are known for their significant roles in various biological and chemical processes The thiazole ring contains sulfur and nitrogen atoms, while the imidazole ring contains two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-aminothiazole with an appropriate imidazole derivative. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The thiazole and imidazole rings undergo electrophilic substitution at activated positions:

-

Thiazole : Electrophiles attack the C-5 position due to electron-donating effects from the sulfur atom.

-

Imidazole : Electrophilic substitution occurs at the C-4 and C-5 positions.

Nucleophilic Substitution Reactions

The thiazole’s C-2 position (adjacent to sulfur) is susceptible to nucleophilic attack, while the imidazole’s N-3 may participate in coordination or alkylation.

Hydrolysis and Degradation

The carboxamide linkage is hydrolyzable under acidic or basic conditions:

Coordination Chemistry

The nitrogen atoms act as ligands for transition metals:

Oxidation and Reduction

-

Thiazole Sulfur Oxidation : Forms sulfoxide (S=O) or sulfone (O=S=O) derivatives under strong oxidants.

-

Imidazole Ring Reduction : Requires harsh conditions (e.g., LiAlH₄) but is rarely reported.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (S→SO) | mCPBA, CH₂Cl₂ | Thiazole sulfoxide | 62% | |

| Reduction | LiAlH₄, THF | Imidazoline derivative | <10% |

Functionalization via Cross-Coupling

The thiazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-thiazole derivative | 70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl imidazole-thiazole hybrid | 55% |

Key Mechanistic Insights:

-

Thiazole Reactivity : Enhanced electrophilic substitution at C-5 due to sulfur’s +M effect.

-

Amide Stability : Hydrolysis occurs preferentially over ring modifications under acidic/basic conditions.

-

Metal Coordination : Imidazole’s N-3 and thiazole’s N-1 are primary binding sites for metals.

Applications De Recherche Scientifique

Antibacterial Activity

n-(Thiazol-2-yl)-1H-imidazole-1-carboxamide and its derivatives have been synthesized and evaluated for their antibacterial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study synthesized derivatives combining thiazole and sulfonamide groups, demonstrating potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Compounds with specific substitutions (e.g., 4-tert-butyl) showed enhanced efficacy, suggesting that structural modifications can optimize antibacterial performance .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1 | S. aureus | 20 |

| 2 | E. coli | 18 |

| 3 | B. subtilis | 22 |

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Several studies have synthesized various derivatives to assess their effectiveness against Mycobacterium tuberculosis.

Key Findings:

- A study reported that certain derivatives of this compound exhibited moderate to good inhibition against M. tuberculosis, with some compounds showing higher potency than standard reference drugs .

Table 2: Antitubercular Activity of this compound Derivatives

| Compound | R Group | Inhibition % |

|---|---|---|

| A | H | 34 |

| B | 4-Cl | 50 |

| C | 3-NO2 | 43 |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Various studies have synthesized analogues and evaluated their cytotoxic effects on different cancer cell lines.

Key Findings:

- The compound demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance activity .

Table 3: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D | U251 (Glioblastoma) | 10 |

| E | WM793 (Melanoma) | 15 |

| F | MCF7 (Breast Cancer) | 12 |

Case Study 1: Synthesis and Evaluation of Antibacterial Derivatives

A recent study synthesized a series of n-(thiazol-2-yl)-1H-imidazole derivatives and evaluated their antibacterial efficacy using the agar diffusion method. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.

Case Study 2: Antitubercular Screening

In another investigation, a library of thiazole-based compounds was screened for antitubercular activity against M. tuberculosis. The most potent compounds were subjected to further SAR analysis, leading to the identification of key structural features responsible for enhanced inhibitory effects.

Mécanisme D'action

The mechanism of action of N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

Imidazole Derivatives: Compounds such as histidine and metronidazole contain the imidazole ring.

Uniqueness

N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is unique due to the combination of both thiazole and imidazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities .

Activité Biologique

N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with imidazole carboxylic acids or their derivatives. Various synthetic routes have been reported, showcasing different methods of functionalization to enhance biological activity.

Key Synthetic Route:

- Condensation Reaction : Thiazole and imidazole moieties are combined through condensation reactions, often utilizing coupling agents or catalysts to facilitate the formation of the amide bond.

- Purification and Characterization : The synthesized compounds are purified using techniques such as recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS).

Anticancer Activity

This compound exhibits notable anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including gastric and colorectal cancers.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, disrupting microtubule dynamics essential for mitosis .

- Case Study : In a study involving histocultured human gastric tumors, this compound significantly inhibited tumor proliferation in a concentration-dependent manner .

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole rings possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial strains.

| Microbial Strain | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Norfloxacin |

| Escherichia coli | 12 | Norfloxacin |

| Bacillus subtilis | 14 | Norfloxacin |

The compound demonstrated significant inhibition against these strains, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Thiazole Ring : Essential for anticancer activity; modifications at this position can enhance potency.

- Imidazole Moiety : Contributes to both anticancer and antimicrobial activities; electron-donating groups at specific positions improve efficacy.

- Amide Linkage : Critical for maintaining the biological activity; variations in substituents can lead to different activity profiles.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its therapeutic potential:

Propriétés

IUPAC Name |

N-(1,3-thiazol-2-yl)imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c12-7(11-3-1-8-5-11)10-6-9-2-4-13-6/h1-5H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKNXVPONFDUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.